4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione
Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves studying the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Isolation and Identification in Hop Compounds
The compound has been identified in the context of hop compounds, particularly as a bitter component in hops. A study by Taeye, Keukeleire, and Verzele (1979) in "Tetrahedron" discusses the isolation and identification of similar compounds from hops, emphasizing their role in flavor and bitterness (Taeye, Keukeleire, & Verzele, 1979).
Structural and Stereochemical Analysis
Research on similar compounds focuses on their structural and stereochemical properties. For example, Christian et al. (2012) in "Acta Crystallographica Section E: Structure Reports Online" determined the absolute configuration of a closely related compound, providing insights into its molecular structure (Christian et al., 2012).
Potential Pharmacological Properties
Some studies explore the pharmacological properties of structurally similar compounds. Martins et al. (2008) in "Helvetica Chimica Acta" discuss a compound isolated from Garcinia brasiliensis, detailing its possible pharmacological implications due to its structural characteristics (Martins et al., 2008).
Synthesis and Chemical Transformations
Research also includes synthesis and chemical transformation studies of similar compounds. Pattenden and Storer (1974) in "Journal of The Chemical Society-perkin Transactions 1" discuss the acid-catalysed transformations of substituted cyclopentenones, which are structurally related to the compound (Pattenden & Storer, 1974).
Isomerization and Cyclization Studies
Studies on isomerization and cyclization processes of related compounds provide insights into the chemical behavior of such complex molecules. For instance, Beckwith and Moad (1975) in "Journal of The Chemical Society-perkin Transactions 1" explore the radical-initiated reduction and cyclization processes involving similar compounds (Beckwith & Moad, 1975).
Safety And Hazards
This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
properties
IUPAC Name |
4-hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O4/c1-12-27(10)30(37)36-32(39)29(18-16-25(6)7)31(38)35(33(36)40,21-19-26(8)9)22-28(17-15-24(4)5)34(36,11)20-13-14-23(2)3/h14-16,19,27-28,38H,12-13,17-18,20-22H2,1-11H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKCAFQXBAFOSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433341 | |
Record name | adhyperforin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione | |
CAS RN |
143183-63-5 | |
Record name | adhyperforin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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